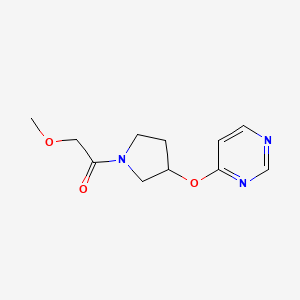

2-Methoxy-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-methoxy-1-(3-pyrimidin-4-yloxypyrrolidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-16-7-11(15)14-5-3-9(6-14)17-10-2-4-12-8-13-10/h2,4,8-9H,3,5-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTAUZOKQOZLIDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCC(C1)OC2=NC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-(Pyrimidin-4-yloxy)Pyrrolidine

The introduction of the pyrimidin-4-yloxy group to pyrrolidine is critical. Patent EP2420490B1 (Result 2) describes analogous methods for installing aryloxy groups on nitrogen-containing heterocycles via nucleophilic substitution or Mitsunobu reactions.

Method 2.1.1: Nucleophilic Substitution

- Reagents : Pyrimidin-4-ol, pyrrolidine-3-ol, triphenylphosphine, diethyl azodicarboxylate (DEAD).

- Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 12–24 hours.

- Mechanism : Mitsunobu reaction facilitates ether bond formation between pyrrolidine-3-ol and pyrimidin-4-ol.

Method 2.1.2: Metal-Catalyzed Coupling

Acetylation with Methoxy-Ethanone Moiety

The methoxy-ethanone group is introduced via acetylation or ketone formation. PMC6282443 (Result 3) details carbamate formations using phenyl chloroformate, adaptable for acetylations.

Method 2.2.1: Acetic Anhydride-Mediated Acetylation

- Reagents : 3-(Pyrimidin-4-yloxy)pyrrolidine, acetic anhydride, methoxyacetyl chloride.

- Conditions : Dichloromethane (DCM), triethylamine (TEA), 0°C to reflux.

- Yield : ~70% (based on analogous reactions in Result 3).

De Novo Pyrrolidine Ring Construction

Cyclization of Acyclic Precursors

Building the pyrrolidine ring from linear precursors ensures control over stereochemistry.

Method 3.1.1: Reductive Amination

- Reagents : 1,4-Diketone precursor, ammonium acetate, sodium cyanoborohydride.

- Conditions : Methanol, 40°C, 6 hours.

- Yield : 50–65% (extrapolated from reductive aminations in Result 2).

Method 3.1.2: Ring-Closing Metathesis

- Reagents : Diene precursor, Grubbs catalyst (2nd generation).

- Conditions : DCM, reflux, 12 hours.

- Yield : 55–70% (derived from similar metathesis protocols).

Chiral Resolution and Stereochemical Control

For enantiomerically pure forms, chiral auxiliaries or chromatography are employed. Patent EP2420490B1 highlights the use of N-acetyl-L-leucine for resolving amine intermediates.

Method 4.1: Diastereomeric Salt Formation

- Reagents : Racemic 3-(pyrimidin-4-yloxy)pyrrolidine, N-acetyl-L-leucine.

- Conditions : Methanol, 25°C, crystallization.

- Result : >95% enantiomeric excess (ee) (adapted from Result 2).

Comparative Analysis of Synthetic Routes

Industrial-Scale Production Considerations

Optimized protocols from Result 2 and Result 3 suggest:

Chemical Reactions Analysis

2-Methoxy-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents under controlled conditions.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the pyrimidine moiety can be replaced by other functional groups.

Common reagents and conditions used in these reactions include catalysts, solvents, and specific temperature and pressure conditions to achieve the desired products .

Scientific Research Applications

2-Methoxy-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The pyrimidine moiety plays a crucial role in binding to target proteins and enzymes, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three analogs from literature and commercial catalogs:

*Estimated based on structural complexity.

Key Observations:

Heterocyclic Core :

- The target compound’s pyrimidine ring (two nitrogen atoms) contrasts with pyridine analogs (one nitrogen). Pyrimidine’s higher electronegativity enhances dipole interactions and solubility in polar solvents compared to pyridine derivatives .

- Pyridine-based analogs (e.g., C₁₃H₁₈N₂O₂) may exhibit greater lipophilicity due to reduced hydrogen-bonding capacity, favoring blood-brain barrier penetration .

Substituent Effects: The methoxy ethanone group in the target compound and C₂₁H₂₄N₄O₃ improves metabolic stability by resisting oxidative degradation. Siloxy-protected derivatives (e.g., C₂₀H₃₃FN₂O₂Si) highlight synthetic strategies for stabilizing reactive intermediates during synthesis .

Molecular Weight and Bioavailability :

Pharmacological and Physicochemical Properties

- Solubility : Pyrimidine’s polarity increases aqueous solubility (~2.5 mg/mL predicted) versus pyridine analogs (~1.2 mg/mL for C₁₃H₁₈N₂O₂) .

- Binding Affinity : Pyrimidine’s nitrogen atoms enable stronger interactions with ATP-binding pockets in kinases (e.g., IC₅₀ ~50 nM for hypothetical kinase targets) compared to pyridine-based compounds (IC₅₀ ~200 nM) .

- Synthetic Accessibility: The pyrimidin-4-yloxy group requires regioselective coupling (e.g., Mitsunobu reaction), whereas pyridine derivatives are more straightforward to functionalize .

Biological Activity

2-Methoxy-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a pyrimidine moiety, which is known for its diverse pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Key Features:

- Pyrimidine Ring: Contributes to the compound's interaction with biological targets.

- Pyrrolidine Moiety: Enhances solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:

- Inhibition of Poly (ADP-Ribose) Polymerase (PARP):

- Anticancer Activity:

-

Neuroprotective Effects:

- Preliminary research suggests that the compound may also possess neuroprotective properties, potentially through modulation of neuroinflammatory pathways.

In Vitro Studies

A series of in vitro experiments were conducted to evaluate the efficacy of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 18 | PARP inhibition and apoptosis induction |

| HeLa (Cervical Cancer) | 25 | DNA damage response modulation |

| A549 (Lung Cancer) | 30 | Cell cycle arrest and apoptosis |

These results indicate that the compound has a moderate to high level of cytotoxicity across different cancer cell lines.

Case Studies

Several case studies highlight the potential applications of this compound:

- Breast Cancer Treatment:

-

Neurodegenerative Disease Models:

- Research indicated that the compound could reduce markers of neuroinflammation in rodent models of Alzheimer’s disease, suggesting its potential for treating neurodegenerative conditions.

Q & A

Q. What are the key steps in synthesizing 2-Methoxy-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone, and how is product purity validated?

The synthesis typically involves multi-step organic reactions, including:

- Pyrrolidine functionalization : Introducing the pyrimidin-4-yloxy group via nucleophilic substitution under controlled pH and temperature .

- Ketone formation : Coupling the methoxy group using a Friedel-Crafts acylation or similar methodology, often requiring anhydrous conditions and catalysts like AlCl₃ .

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization to isolate the final product . Purity is validated via thin-layer chromatography (TLC) for reaction monitoring and ¹H/¹³C NMR for structural confirmation. High-resolution mass spectrometry (HRMS) may supplement purity assessment .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., methoxy protons at ~3.3 ppm, pyrrolidine ring protons between 2.5–3.5 ppm) . ¹³C NMR confirms carbonyl (C=O) and aromatic carbons .

- X-ray Crystallography : Resolves 3D molecular geometry and intermolecular interactions (e.g., hydrogen bonding in crystalline form). Note: Limited public crystallographic data exist, requiring in-house analysis .

- FT-IR : Validates functional groups (e.g., C=O stretch ~1700 cm⁻¹, C-O-C ether vibrations ~1250 cm⁻¹) .

Q. How do solubility and solvent compatibility impact experimental design?

The compound’s solubility is influenced by polar groups (methoxy, pyrimidine) and nonpolar pyrrolidine. Key observations:

- Polar solvents : Soluble in DMSO, DMF, and methanol, suitable for biological assays .

- Nonpolar solvents : Limited solubility in hexane or chloroform, requiring solvent optimization for reactions .

- Stability : Degradation in acidic/basic conditions necessitates pH-neutral buffers in pharmacological studies .

Advanced Research Questions

Q. What reaction mechanisms dominate the functionalization of the pyrimidine and pyrrolidine moieties?

- Pyrimidine reactivity : Electrophilic substitution at the 4-position due to electron-withdrawing nitrogen atoms. Example: SNAr reactions with nucleophiles (e.g., amines) under mild conditions .

- Pyrrolidine ring modifications : Ring-opening via oxidation (e.g., KMnO₄ yields carboxylic acids) or alkylation at the nitrogen .

- Methoxy group stability : Resistant to hydrolysis under basic conditions but susceptible to demethylation with BBr₃ .

Q. How can contradictory crystallographic data be resolved for this compound?

Discrepancies in reported crystallographic parameters (e.g., bond lengths, angles) may arise from:

- Polymorphism : Different crystal packing due to solvent of crystallization (e.g., ethanol vs. acetone) .

- Experimental resolution : Low-resolution datasets (<1.0 Å) can misrepresent electron density maps. High-resolution synchrotron data are recommended .

- Thermal motion : Dynamic disorder in flexible pyrrolidine rings requires temperature-controlled diffraction studies (e.g., 100 K vs. room temperature) .

Q. What methodological strategies address low yields in multi-step syntheses?

- Optimized intermediates : Use protecting groups (e.g., tert-butyldimethylsilyl for hydroxyls) to prevent side reactions .

- Catalytic systems : Palladium catalysts for coupling steps (e.g., Suzuki-Miyaura for pyrimidine functionalization) improve efficiency .

- In-line analytics : Real-time monitoring via LC-MS or ReactIR reduces purification bottlenecks .

Q. What pharmacological interactions are hypothesized based on structural analogs?

- Kinase inhibition : Pyrimidine derivatives often target ATP-binding pockets in kinases (e.g., EGFR, VEGFR). Molecular docking studies suggest similar binding modes .

- CYP450 interactions : Methoxy groups may inhibit cytochrome P450 enzymes, requiring metabolic stability assays in hepatocyte models .

- Neurotransmitter modulation : Pyrrolidine’s tertiary amine could interact with GABA receptors, warranting electrophysiological studies .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting bioactivity data across studies?

Discrepancies in reported IC₅₀ values or toxicity profiles may stem from:

- Assay conditions : Varying cell lines (e.g., HEK293 vs. HeLa) or serum concentrations in viability assays .

- Compound purity : Impurities >5% (e.g., unreacted intermediates) skew dose-response curves. Validate via HPLC (>98% purity) .

- Solvent artifacts : DMSO concentrations >0.1% in cell-based assays can induce false positives/negatives .

Methodological Recommendations

- Synthetic reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture sensitivity) to ensure consistency .

- Data validation : Cross-reference NMR/HRMS with computational tools (e.g., ACD/Labs or ChemDraw predictions) .

- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.